(Z)-2-Bromo-4-methylpent-2-enal is an organic compound characterized by the presence of a bromine atom, a double bond, and an aldehyde functional group. Its molecular formula is , and it features a unique geometric configuration due to the presence of the double bond between the second and third carbon atoms in the chain. The compound exhibits a specific stereochemistry, being classified as the Z isomer, which indicates that the higher priority groups on either side of the double bond are on the same side.
Several synthetic routes can be employed to produce (Z)-2-Bromo-4-methylpent-2-enal:
(Z)-2-Bromo-4-methylpent-2-enal has potential applications in:
Interaction studies involving (Z)-2-Bromo-4-methylpent-2-enal could focus on its reactivity with various nucleophiles or electrophiles, assessing how different substituents affect its reactivity profile. Additionally, studying its interactions with biological macromolecules could provide insights into its potential pharmacological effects.
Similar compounds include:
Compound | Molecular Formula | Key Features |
---|---|---|
(Z)-2-Bromo-4-methylpent-2-enal | Z isomer, brominated enal | |
(E)-2-Bromo-4-methylpent-2-enal | E isomer, similar reactivity | |
4-Methylpent-2-enal | Unsubstituted aldehyde | |
Bromobutyraldehyde | Shorter chain, simpler structure |
This comparison highlights how (Z)-2-Bromo-4-methylpent-2-enal stands out due to its unique stereochemistry and functional groups, making it a valuable compound in organic synthesis and potential biological applications.